4-(1,3-Diphenylimidazolidin-2-yl)benzoic acid

Fragment-based drug discovery PYCR1 inhibition Cancer metabolism

4-(1,3-Diphenylimidazolidin-2-yl)benzoic acid (CAS 382628-10-6) is a synthetic research compound combining a 1,3-diphenylimidazolidine core with a para-benzoic acid substituent (molecular formula C₂₂H₂₀N₂O₂; molecular weight 344.41 g·mol⁻¹). It is commercially available at 95–97% purity from multiple reputable chemical suppliers.

Molecular Formula C22H20N2O2
Molecular Weight 344.414
CAS No. 382628-10-6
Cat. No. B3007494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-Diphenylimidazolidin-2-yl)benzoic acid
CAS382628-10-6
Molecular FormulaC22H20N2O2
Molecular Weight344.414
Structural Identifiers
SMILESC1CN(C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4
InChIInChI=1S/C22H20N2O2/c25-22(26)18-13-11-17(12-14-18)21-23(19-7-3-1-4-8-19)15-16-24(21)20-9-5-2-6-10-20/h1-14,21H,15-16H2,(H,25,26)
InChIKeyIJASPRKMUUQAKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1,3-Diphenylimidazolidin-2-yl)benzoic Acid (CAS 382628-10-6) – Procurement-Ready Imidazolidine–Benzoic Acid Scaffold


4-(1,3-Diphenylimidazolidin-2-yl)benzoic acid (CAS 382628-10-6) is a synthetic research compound combining a 1,3-diphenylimidazolidine core with a para-benzoic acid substituent (molecular formula C₂₂H₂₀N₂O₂; molecular weight 344.41 g·mol⁻¹) . It is commercially available at 95–97% purity from multiple reputable chemical suppliers . The 1,3-diarylimidazolidine scaffold is recognized in medicinal chemistry as a versatile fragment for drug discovery, with structurally related derivatives exhibiting anticancer, antiprotozoal, and enzyme-inhibitory activities [1].

Why Generic Substitution of 4-(1,3-Diphenylimidazolidin-2-yl)benzoic Acid with Other Imidazolidine–Benzoic Acids Compromises Research Reproducibility


The 1,3-diphenylimidazolidine ring system of this compound is structurally distinct from the more prevalent imidazolidine-2,4-dione (hydantoin) and 2-oxoimidazolidine series that dominate the published medicinal chemistry literature [1][2]. The absence of carbonyl groups at the 4- and 5-positions of the imidazolidine ring alters ring electronics, conformational preferences, and hydrogen-bonding capacity relative to 2-oxoimidazolidine–benzoic acid analogs used as PYCR1 fragment inhibitors [1]. These structural differences preclude direct substitution in fragment-based screening or scaffold-hopping studies, where even minor changes in ring saturation or substitution can lead to divergent binding modes or loss of target engagement [1].

Quantitative Differentiation Evidence for 4-(1,3-Diphenylimidazolidin-2-yl)benzoic Acid for Scientific Procurement Decisions


Structural Differentiation: 1,3-Diphenyl Substitution vs. 2-Oxoimidazolidine–Benzoic Acid Fragment Hits in PYCR1 Inhibitor Screening

In a 2024 fragment-based X-ray crystallography screen for PYCR1 inhibitors, all eight confirmed crystallographic hits contained a 2-oxoimidazolidine or related carbonyl-bearing imidazolidine ring fused to a benzoic acid moiety [1]. 4-(1,3-Diphenylimidazolidin-2-yl)benzoic acid lacks the 2-oxo group and instead presents 1,3-diphenyl substitution, creating a distinct pharmacophoric profile. The 2-oxoimidazolidine hits achieved IC₅₀ values in the low micromolar range, with one fragment showing lower apparent IC₅₀ than the best proline-analog comparator [1]. No quantitative inhibition data for 4-(1,3-diphenylimidazolidin-2-yl)benzoic acid against PYCR1 are available in the public domain.

Fragment-based drug discovery PYCR1 inhibition Cancer metabolism X-ray crystallography

Scaffold Differentiation: 1,3-Diphenylimidazolidine–Benzoic Acid vs. 5,5-Diphenylimidazolidine-2,4-dione Anti-Cancer Scaffolds

A series of 5,5-diphenylimidazolidine-2,4-dione derivatives evaluated against HeLa, A549, and MDA-MB-231 cancer cell lines demonstrated dose-dependent cytotoxicity with defined IC₅₀ values and EGFR/VEGFR2 inhibitory activity [1]. In contrast, 4-(1,3-diphenylimidazolidin-2-yl)benzoic acid bears diphenyl substitution at N1 and N3 rather than C5, with a fully saturated imidazolidine ring devoid of the 2,4-dione carbonyls. No published anticancer activity data exist for the target compound.

Anticancer drug discovery EGFR/VEGFR2 inhibition Scaffold hopping Medicinal chemistry

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. 2-Oxoimidazolidine–Benzoic Acid Analogs

Computational prediction for 4-(1,3-diphenylimidazolidin-2-yl)benzoic acid yields a logP of approximately 1.7, a polar surface area of 83.8 Ų, and 2 hydrogen bond donors plus 4 hydrogen bond acceptors [1]. By comparison, 2-oxoimidazolidine–benzoic acid fragments (e.g., 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid, MW 220.22) have a lower molecular weight and different hydrogen-bonding topology due to the carbonyl oxygen . The 1,3-diphenyl substitution increases MW by ~124 Da and logP by approximately 0.5–1.0 units relative to simpler imidazolidine–benzoic acids.

Physicochemical profiling Drug-likeness Fragment library design logP prediction

Synthetic Accessibility & Commercial Availability vs. Structurally Related Imidazolidine–Benzoic Acid Analogs

4-(1,3-Diphenylimidazolidin-2-yl)benzoic acid is stocked by at least five independent suppliers at 95–97% purity in quantities from 500 mg to 25 g . The 4-(1,3-dibenzyl-imidazolidin-2-yl)-benzoic acid methyl ester analog (CAS 448188-35-0) is comparatively less available and typically requires custom synthesis . The 5,5-diphenylimidazolidine-2,4-dione series requires separate synthetic routes involving Bucherer–Bergs or related cyclization chemistry.

Chemical procurement Commercial availability Synthetic chemistry Building block supply

Optimal Research and Procurement Application Scenarios for 4-(1,3-Diphenylimidazolidin-2-yl)benzoic Acid Based on Available Evidence


Fragment-Based Screening Library Expansion with an Underexplored 1,3-Diarylimidazolidine Chemotype

As a commercially available, structurally distinct imidazolidine–benzoic acid building block, 4-(1,3-diphenylimidazolidin-2-yl)benzoic acid is suitable for fragment-based screening library expansion where the 2-oxoimidazolidine series has already been interrogated [1]. Its fully saturated imidazolidine core with N1,N3-diaryl substitution complements carbonyl-bearing imidazolidine fragments used in PYCR1 and related screens [1].

Scaffold-Hopping from 5,5-Diphenylimidazolidine-2,4-dione to N1,N3-Diphenylimidazolidine in Kinase Inhibitor Discovery

Medicinal chemists exploring the diphenylimidazolidine pharmacophore space can use 4-(1,3-diphenylimidazolidin-2-yl)benzoic acid as a scaffold-hopping partner to the well-characterized 5,5-diphenylimidazolidine-2,4-dione anticancer series [1]. The repositioning of phenyl groups from C5 to N1/N3 and the absence of the dione moiety provide orthogonal vectors for chemical diversification and patent space exploration [1].

Physicochemical Reference Standard for Imidazolidine–Benzoic Acid Fragment LogP and PSA Calibration

With computed logP ~1.7 and PSA 83.8 Ų, the compound serves as a physicochemical calibration point for imidazolidine–benzoic acid fragment series [1]. It enables systematic comparisons with analogs such as 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid (MW 220.22) to map the impact of N1,N3-diaryl substitution on lipophilicity and hydrogen-bonding capacity [2].

Multi-Supplier Procurement for Reproducible Academic or Industrial Medicinal Chemistry Programs

The commercial availability from multiple independent suppliers at defined purity levels (95–97%) enables comparative quality assessment across vendor lots [1][2]. This multi-source supply chain supports reproducible synthesis of derivative libraries and minimizes single-supplier procurement risk [1][2].

Quote Request

Request a Quote for 4-(1,3-Diphenylimidazolidin-2-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.